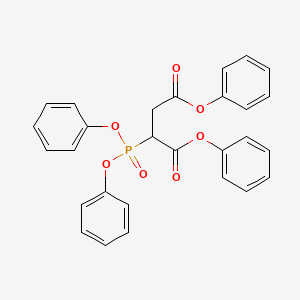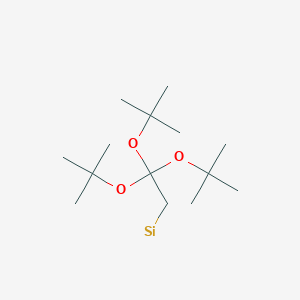
CID 78060825
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,2-Tri-tert-butoxyethyl)silane is an organosilicon compound characterized by the presence of three tert-butoxy groups attached to a silicon atom. This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Tri-tert-butoxyethyl)silane typically involves the reaction of silicon tetrachloride with tert-butyl alcohol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate silanes, which are then converted to the final product under controlled conditions.
Industrial Production Methods: In industrial settings, the production of (2,2,2-Tri-tert-butoxyethyl)silane is carried out using large-scale reactors where silicon tetrachloride and tert-butyl alcohol are reacted under optimized conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (2,2,2-Tri-tert-butoxyethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
(2,2,2-Tri-tert-butoxyethyl)silane finds applications in several fields:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mécanisme D'action
The mechanism of action of (2,2,2-Tri-tert-butoxyethyl)silane involves the interaction of its silicon atom with various molecular targets. The tert-butoxy groups provide steric hindrance, which influences the reactivity of the compound. The silicon atom can form bonds with oxygen, nitrogen, and other elements, leading to the formation of stable complexes and networks.
Comparaison Avec Des Composés Similaires
Triethylsilane: Another organosilicon compound with three ethyl groups attached to silicon.
Trimethylsilane: Contains three methyl groups attached to silicon.
Triphenylsilane: Features three phenyl groups attached to silicon.
Uniqueness: (2,2,2-Tri-tert-butoxyethyl)silane is unique due to the presence of bulky tert-butoxy groups, which provide steric protection and influence its reactivity. This makes it particularly useful in applications where stability and controlled reactivity are essential.
Propriétés
Formule moléculaire |
C14H29O3Si |
|---|---|
Poids moléculaire |
273.46 g/mol |
InChI |
InChI=1S/C14H29O3Si/c1-11(2,3)15-14(10-18,16-12(4,5)6)17-13(7,8)9/h10H2,1-9H3 |
Clé InChI |
VPSLFOVZCICXNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(C[Si])(OC(C)(C)C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
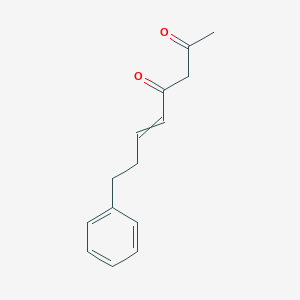
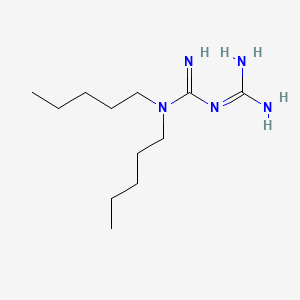
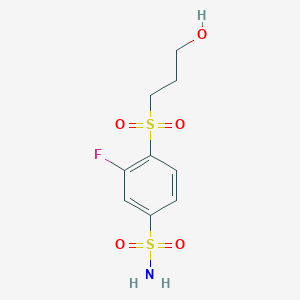
![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)
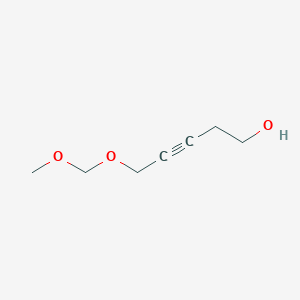


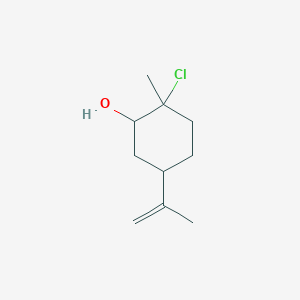
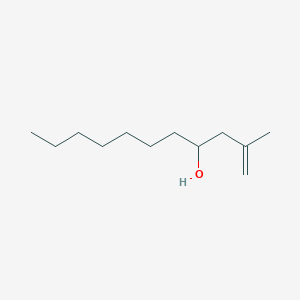
![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)
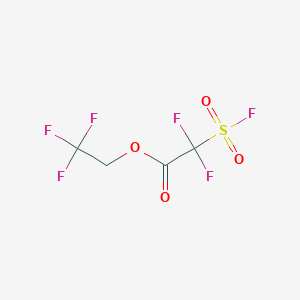
![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)
